4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
the use of microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, alkylated derivatives, and various oxo and dihydro derivatives .
Scientific Research Applications
4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor and apoptosis inducer, making it a candidate for anticancer drug development.
Biology: It has been studied for its antiviral properties, particularly against Newcastle disease virus.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: This compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: This compound is similar in structure but contains a chlorine atom at the 4-position.
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but has a different substitution pattern.
Uniqueness
4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor and apoptosis inducer sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-5-2-6(11)10-7(5)9-3-8-4/h3H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
AMEAXTUYEVOHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=NC=N1 |
Origin of Product |
United States |
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